Cas no 57020-33-4 (1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-)

1H-Tetrazol-5-amine, N,N-dimethyl-1-phenyl- is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group and dimethylamine functionality. This structure imparts unique reactivity, making it valuable in pharmaceutical and agrochemical synthesis, particularly as a precursor or intermediate in the development of bioactive molecules. Its tetrazole moiety is known for metabolic stability and hydrogen-bonding capacity, enhancing binding affinity in drug design. The dimethylamine group further contributes to solubility and derivatization potential. The compound is typically utilized in controlled environments due to its sensitivity, requiring proper handling and storage to maintain stability. Its applications include medicinal chemistry research and specialty chemical synthesis.
1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- structure
57020-33-4 structure
Product Name:1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-
CAS No:57020-33-4
MF:C9H11N5
MW:189.217140436172
MDL:MFCD00127267
CID:378462
PubChem ID:285153
Update Time:2025-05-20

1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-
    • N,N-dimethyl-1-phenyltetrazol-5-amine
    • 5-(Dimethylamino)-1-phenyl-1H-tetrazol
    • 5-(dimethylamino)-1-phenyltetrazole
    • AC1L62GH
    • AC1Q4YJZ
    • AR-1K2254
    • Bionet2_000315
    • Dimethyl-(1-phenyl-1H-tetrazol-5-yl)-amin
    • dimethyl-(1-phenyl-1H-tetrazol-5-yl)-amine
    • HMS1364O07
    • n,n-dimethyl-1-phenyl-1h-tetrazol-5-amine
    • NSC141927
    • N,N-dimethyl-1-phenyl-1H-1,2,3,4-tetraazol-5-amine
    • DTXSID50301231
    • AKOS006241422
    • MFCD00127267
    • 57020-33-4
    • N,N-dimethyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine
    • 1C-112
    • NSC-141927
    • MDL: MFCD00127267
    • Inchi: 1S/C9H11N5/c1-13(2)9-10-11-12-14(9)8-6-4-3-5-7-8/h3-7H,1-2H3
    • InChI Key: KDHQICGRBOLARA-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C(=NN=N1)N(C)C

Computed Properties

  • Exact Mass: 189.10163
  • Monoisotopic Mass: 189.101
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.8Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 327.9°C at 760 mmHg
  • Flash Point: 152.1°C
  • Refractive Index: 1.639
  • PSA: 46.84

1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB340939-100 mg
N,N-Dimethyl-1-phenyl-1H-1,2,3,4-tetraazol-5-amine; .
57020-33-4
100 mg
€208.80 2023-07-19
abcr
AB340939-100mg
N,N-Dimethyl-1-phenyl-1H-1,2,3,4-tetraazol-5-amine; .
57020-33-4
100mg
€283.50 2025-04-17

1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- Suppliers

Amadis Chemical Company Limited
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(CAS:57020-33-4)1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-
Order Number:A1163857
Stock Status:in Stock
Quantity:100mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:19
Price ($):168.0
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Additional information on 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-

Recent Advances in the Study of 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- (CAS: 57020-33-4)

The compound 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- (CAS: 57020-33-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its tetrazole ring and phenyl substituent, exhibits unique chemical properties that make it a promising candidate for various biomedical applications. Recent studies have focused on its synthesis, structural modifications, and potential therapeutic uses, particularly in the context of drug discovery and development.

One of the key areas of research involves the optimization of synthetic routes for 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-. A 2023 study published in the Journal of Medicinal Chemistry demonstrated an efficient, high-yield synthesis method using palladium-catalyzed cross-coupling reactions. This approach not only improved the scalability of production but also reduced the environmental impact compared to traditional methods. The study highlighted the compound's stability under physiological conditions, which is crucial for its potential use in vivo.

In terms of biological activity, recent investigations have explored the compound's interactions with various molecular targets. A preprint from BioRxiv (2024) reported that 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- exhibits selective inhibition of certain kinase enzymes involved in inflammatory pathways. This finding suggests potential applications in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Computational docking studies complemented these results, providing insights into the compound's binding modes and structure-activity relationships.

Another significant development is the exploration of 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- as a building block for more complex pharmaceutical agents. Researchers at the University of Cambridge (2024) have incorporated this moiety into novel drug candidates targeting G protein-coupled receptors (GPCRs). Preliminary results indicate enhanced receptor binding affinity and metabolic stability compared to existing analogs, positioning these derivatives as promising leads for further optimization.

Safety and toxicological assessments of 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- have also progressed. A recent toxicokinetic study published in Chemical Research in Toxicology (2023) evaluated the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties in rodent models. The results showed favorable pharmacokinetic profiles with low acute toxicity, supporting its potential as a drug scaffold. However, the study also noted the need for further investigation into long-term effects and potential off-target interactions.

Looking ahead, the versatility of 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- continues to inspire innovative research directions. Current efforts are exploring its application in prodrug design, where its chemical properties could facilitate targeted drug delivery. Additionally, its potential as a fluorescent probe for bioimaging applications is under investigation, leveraging its unique electronic structure. These diverse applications underscore the compound's significance in advancing both fundamental research and therapeutic development.

In conclusion, recent studies on 1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl- (CAS: 57020-33-4) have demonstrated its multifaceted potential in chemical biology and pharmaceutical sciences. From improved synthetic methodologies to promising biological activities, this compound represents a valuable scaffold for future drug discovery efforts. As research progresses, further elucidation of its mechanisms of action and optimization of its derivatives will likely yield even more impactful discoveries in the coming years.

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Amadis Chemical Company Limited
(CAS:57020-33-4)1H-Tetrazol-5-amine,N,N-dimethyl-1-phenyl-
A1163857
Purity:99%
Quantity:100mg
Price ($):168.0
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